molecular formula C18H25ClINO2 B583977 3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride CAS No. 141807-60-5

3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride

Cat. No.: B583977
CAS No.: 141807-60-5
M. Wt: 449.757
InChI Key: NMCJMIIEVMUGNK-SRUOSAEGSA-N
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Description

3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes an azabicyclo octane core and an iodophenyl group. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the azabicyclo[2.2.1]heptane structure . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may play a crucial role in binding to these targets, while the azabicyclo octane core provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo octane derivatives and iodophenyl-containing molecules. Examples include:

    Azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and may exhibit similar reactivity and applications.

    Iodophenyl derivatives: Compounds containing the iodophenyl group can undergo similar substitution reactions and may have comparable biological activities.

Uniqueness

3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride is unique due to its combination of the azabicyclo octane core and the iodophenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24INO2.ClH/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3;/h4-7,11,14-17H,8-10H2,1-3H3;1H/t14?,15-,16?,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCJMIIEVMUGNK-SRUOSAEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H]1[C@H](CC2CCC1N2C)C3=CC=C(C=C3)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747496
Record name Propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141807-60-5
Record name Propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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